molecular formula C11H16N2O4Zn B15133618 zinc;2,4-dimethoxy-5H-pyrimidin-5-ide;2,2-dimethylpropanoate

zinc;2,4-dimethoxy-5H-pyrimidin-5-ide;2,2-dimethylpropanoate

Katalognummer: B15133618
Molekulargewicht: 305.6 g/mol
InChI-Schlüssel: LPXHOWLLACNWAO-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Zinc;2,4-dimethoxy-5H-pyrimidin-5-ide;2,2-dimethylpropanoate is a chemical compound with the molecular formula C11H16N2O4Zn and a molecular weight of 305.66 g/mol . This compound is a coordination complex where zinc is coordinated with 2,4-dimethoxy-5H-pyrimidin-5-ide and 2,2-dimethylpropanoate ligands. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of zinc;2,4-dimethoxy-5H-pyrimidin-5-ide;2,2-dimethylpropanoate typically involves the reaction of zinc salts with 2,4-dimethoxypyrimidine and 2,2-dimethylpropanoic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like triethylamine to facilitate the formation of the coordination complex .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification using chromatographic techniques to ensure the final product meets the required specifications for research and industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions

Zinc;2,4-dimethoxy-5H-pyrimidin-5-ide;2,2-dimethylpropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield zinc oxide, while reduction could produce zinc metal. Substitution reactions can result in new coordination complexes with different ligands .

Wissenschaftliche Forschungsanwendungen

Zinc;2,4-dimethoxy-5H-pyrimidin-5-ide;2,2-dimethylpropanoate has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of zinc;2,4-dimethoxy-5H-pyrimidin-5-ide;2,2-dimethylpropanoate involves its ability to coordinate with various molecular targets. The zinc ion can interact with enzymes and proteins, altering their activity and function. This coordination can affect molecular pathways involved in catalysis, signal transduction, and other biological processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Zinc;2,4-dimethoxy-5H-pyrimidin-5-ide;2,2-dimethylpropanoate is unique due to its specific ligands, which confer distinct chemical properties and reactivity. Its ability to form stable coordination complexes makes it valuable in research and industrial applications .

Eigenschaften

Molekularformel

C11H16N2O4Zn

Molekulargewicht

305.6 g/mol

IUPAC-Name

zinc;2,4-dimethoxy-5H-pyrimidin-5-ide;2,2-dimethylpropanoate

InChI

InChI=1S/C6H7N2O2.C5H10O2.Zn/c1-9-5-3-4-7-6(8-5)10-2;1-5(2,3)4(6)7;/h4H,1-2H3;1-3H3,(H,6,7);/q-1;;+2/p-1

InChI-Schlüssel

LPXHOWLLACNWAO-UHFFFAOYSA-M

Kanonische SMILES

CC(C)(C)C(=O)[O-].COC1=NC(=NC=[C-]1)OC.[Zn+2]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.